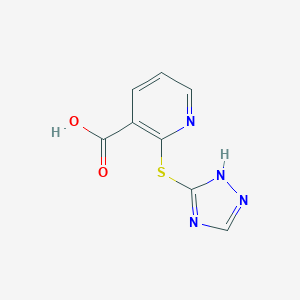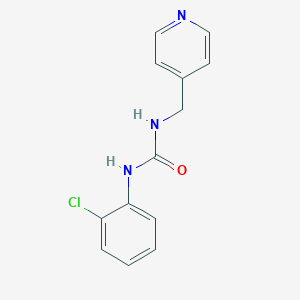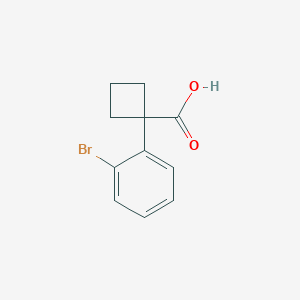
1-(2-溴苯基)环丁烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 . It is a derivative of cyclobutane, which is a type of cycloalkane, and carboxylic acid, which is an organic compound that contains a carboxyl group .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring attached to a carboxylic acid group and a 2-bromophenyl group . The InChI string for this compound is InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” is 255.11 g/mol . It has a XLogP3-AA value of 3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 253.99424 g/mol . The topological polar surface area is 37.3 Ų .
科学研究应用
1. Total Synthesis of Cyclobutane-Containing Natural Products
- Application Summary: Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, display potent biological activities. They have unique structures that serve as critical core skeletons in these molecules .
- Methods of Application: New strategies for the construction of cyclobutane rings have emerged during the last decade. The synthesis of these compounds involves disconnection tactics employed to forge the four-membered rings .
- Results or Outcomes: The development of these new strategies has led to significant progress in the synthesis of cyclobutane-containing natural products .
2. Development of c-MET Kinase Inhibitors
- Application Summary: The deregulation of the mesenchymal-epithelial transition factor tyrosine kinase (MET) receptor is associated with many human cancers. Chalcone-based derivatives have been discovered as potent type II c-Met inhibitors .
- Methods of Application: The compounds were designed and synthesized to inhibit MET kinase activity. The inhibitory effects were confirmed by cell cycle analyses .
- Results or Outcomes: Compounds demonstrated favorable inhibition of MET kinase activity. For example, compounds 14q and 14k showed IC50 values of 24 nM and 45 nM, respectively .
3. Applications in Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids, including cyclobutane carboxylic acids, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application: Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification of the surface of nanoparticles, and nanostructures such as carbon nanotubes and graphene .
- Results or Outcomes: The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, and polymers, and in the modification of surfaces of nanoparticles and nanostructures .
4. Synthesis of Pharmaceuticals, Agrochemicals, and Advanced Materials
- Application Summary: Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
- Methods of Application: It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Results or Outcomes: Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
5. Applications in Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids, including cyclobutane carboxylic acids, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
- Methods of Application: Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification of the surface of nanoparticles, and nanostructures such as carbon nanotubes and graphene .
- Results or Outcomes: The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, and polymers, and in the modification of surfaces of nanoparticles and nanostructures .
6. Synthesis of Pharmaceuticals, Agrochemicals, and Advanced Materials
- Application Summary: Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
- Methods of Application: It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Results or Outcomes: Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
属性
IUPAC Name |
1-(2-bromophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKIWDAWRORBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632646 |
Source


|
| Record name | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
151157-44-7 |
Source


|
| Record name | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

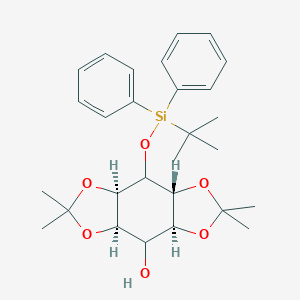
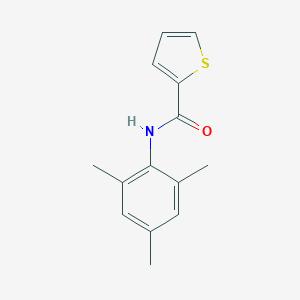
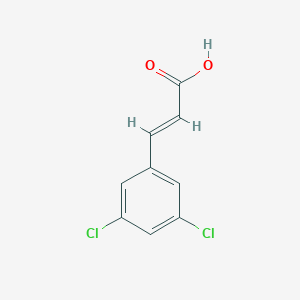
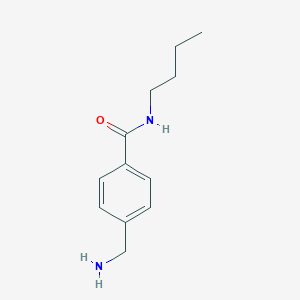
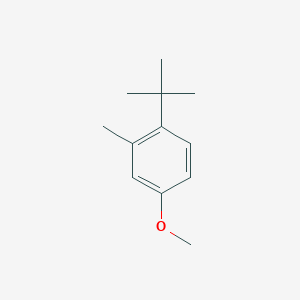
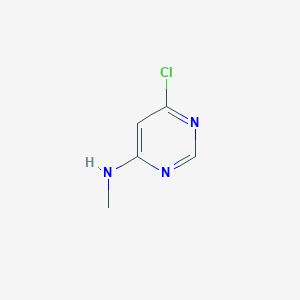
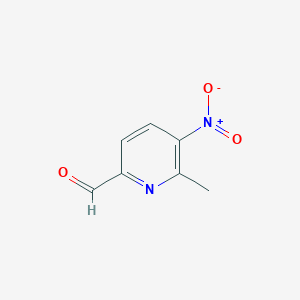
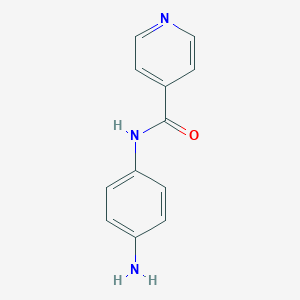
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
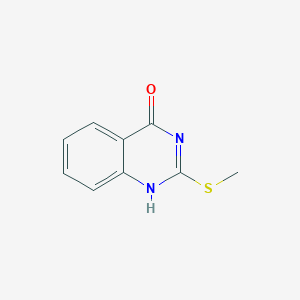
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
